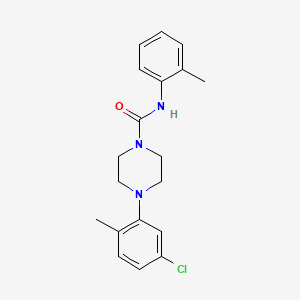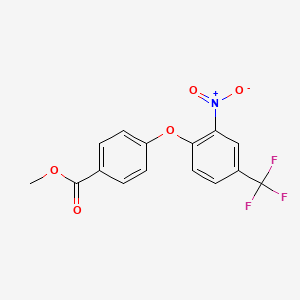![molecular formula C13H18N2O5 B3013018 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea CAS No. 1334375-47-1](/img/structure/B3013018.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of urea derivatives has been a topic of interest due to their potential as therapeutic agents. In the context of anticancer research, a study has demonstrated the synthesis of a series of 1-alkyl-3-(6-(2,3-disubstituted pyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives. These compounds were designed to act as dual inhibitors of PI3K and mTOR, key targets in cancer therapy. The synthesis involved replacing the acetamide group with an alkylurea moiety, which resulted in compounds with retained antiproliferative activity and reduced acute oral toxicity. One of the derivatives, compound 2f, was shown to effectively inhibit tumor growth in a mice model, suggesting the potential of these urea derivatives as anticancer agents with low toxicity .
Molecular Structure Analysis
The molecular structure of urea derivatives plays a crucial role in their biological activity. In the case of ROCK inhibitors, the presence of a benzylic stereogenic center significantly influenced the activity of 1-benzyl-3-(4-pyridylthiazol-2-yl)ureas. The most potent inhibitors were found to have hydroxy, methoxy, and amino groups at the meta position of the phenyl ring. X-ray crystallography was utilized to establish the binding mode of these inhibitors, providing insights into the structural requirements for potent inhibition of ROCK, which is important in the context of cancer as it affects the phosphorylation levels of the ROCK substrate MYPT-1 in human lung cancer cells .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of urea derivatives are critical for obtaining compounds with desired biological activities. A study on the synthesis of novel 1-[5-[6-[(2-benzoylbenzofuran-5-yl)methyl]-2-oxo-2H-chromen-3-yl]thiazol-2-yl]urea derivatives involved the reaction of a chromen-2-one with various substituted amines and triphosgene in the presence of a base. The resulting compounds were evaluated for their anti-microbial activity and cytotoxicity, with some showing promising results against both bacterial and fungal pathogens, as well as significant cytotoxicity against cervical cancer (HeLa) cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives can be elucidated using various spectroscopic techniques. For instance, the study of 1-(benzyloxy)urea involved FT-IR, Raman, and NMR spectroscopies, complemented by computational methods such as DFT/B3LYP. These methods provided detailed information on the vibrational and magnetic properties of the molecule. The experimental data were in good agreement with the computed values, which included molecular geometry optimization, vibrational wavenumbers, NMR chemical shifts, and HOMO-LUMO analyses. Such studies are essential for understanding the properties of urea derivatives and their potential interactions with biological targets .
Scientific Research Applications
Urea Derivatives as Acetylcholinesterase Inhibitors
A series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking the two pharmacophoric moieties and to test compounds with greater conformational flexibility, showing that urea derivatives can have significant inhibitory activities against acetylcholinesterase, suggesting potential applications in the treatment of Alzheimer's disease (Vidaluc et al., 1995).
Interaction with DNA
Research on Schiff bases containing urea derivatives has demonstrated their ability to interact with calf-thymus DNA. Studies indicated that these compounds bind to DNA in an intercalative mode, with metal derivatives showing more effective binding than non-metals. This suggests potential applications in the development of novel therapeutic agents targeting DNA or as tools in molecular biology for studying DNA interactions (Ajloo et al., 2015).
Antihyperglycemic Agents
Urea derivatives have also been synthesized and evaluated as potent antihyperglycemic agents. A series of [(ureidoethoxy)benzyl]-2,4-thiazolidinediones showed significant antihyperglycemic potency, comparable with known agents such as pioglitazone and troglitazone. These findings highlight the potential of urea derivatives in the development of new treatments for diabetes (Cantello et al., 1994).
Antifilarial Activity
A series of 1-(5-benzoylbenzimidazol-2-yl)-3-substituted ureas were synthesized and evaluated for their antifilarial activity against Brugia pahangi and Litomosoides carinii, demonstrating the potential of urea derivatives as antifilarial agents (Ram et al., 1984).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(17,7-18-2)6-14-12(16)15-9-3-4-10-11(5-9)20-8-19-10/h3-5,17H,6-8H2,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXXFVBJTFGCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC2=C(C=C1)OCO2)(COC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-Bis[(4R)-4-Benzyl-2-Oxazoline]](/img/structure/B3012936.png)

![3-[4-(4-Cyclohexylpiperazin-1-yl)-4-oxobutyl]-1,2,3-benzotriazin-4-one](/img/structure/B3012941.png)
![N-(2,4-dimethylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3012942.png)
![Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B3012943.png)
![1-(2-chlorophenyl)-4-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)piperazine](/img/structure/B3012946.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-phenylpentyl)oxalamide](/img/structure/B3012948.png)


![3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3012954.png)
![3-Phenyl-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine 2HCl](/img/no-structure.png)
![2-(2-(tert-Butoxycarbonyl)-8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B3012956.png)
